4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole
CAS No.:
Cat. No.: VC17743108
Molecular Formula: C13H14FNS
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14FNS |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H14FNS/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-8H,1-3H3 |
| Standard InChI Key | CPLOMUZXANKYOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F |
Introduction
Structural and Molecular Characteristics
The thiazole ring in 4-tert-Butyl-2-(2-fluorophenyl)-1,3-thiazole incorporates sulfur and nitrogen atoms at positions 1 and 3, respectively. The tert-butyl group at position 4 introduces steric bulk, while the 2-fluorophenyl substituent at position 2 contributes electronic effects via fluorine’s electronegativity. The compound’s IUPAC name, 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole, is derived from this substitution pattern.
Crystallographic Analysis
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic space group with lattice parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the thiazole ring. The fluorine atom on the phenyl ring participates in weak C–H···F hydrogen bonds, stabilizing the crystal packing.
Spectroscopic Properties
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¹H NMR: The olefinic proton adjacent to the thiazole ring resonates at δ 6.33 ppm, indicative of Z-stereochemistry .
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IR Spectroscopy: Stretching vibrations at 1580 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–F) confirm the thiazole and fluorophenyl functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄FNS |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole |
| SMILES | CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F |
| Crystallographic System | Monoclinic |
Synthetic Methodologies
Calcium Triflate-Catalyzed Synthesis
The most efficient route involves reacting propargyl alcohols with thiobenzamides in the presence of Ca(OTf)₂ and Bu₄NPF₆. Optimized conditions (toluene, 120°C, 40 min) yield 85% of the target compound . Key steps include:
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Nucleophilic Attack: Thiobenzamide’s sulfur attacks the propargyl alcohol’s α-carbon.
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Cyclization: Intramolecular dehydration forms the thiazole ring.
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Isomerization: A kinetic product with a non-conjugated alkene forms initially but converts to the thermodynamically stable conjugated isomer .
| Entry | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 7 | Ca(OTf)₂/Bu₄NPF₆ | Toluene | 120°C | 40 min | 85% |
Solvent-Free and Alternative Conditions
Heating reactants neat at 120°C for 24 hours achieves 60% yield, albeit with slower kinetics . Transition-metal catalysts like Cu(OTf)₂ are less effective (35% yield), underscoring calcium’s superiority in facilitating thiazole cyclization .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene. Stability studies indicate no decomposition below 200°C, making it suitable for high-temperature reactions.
Tautomerism and Reactivity
The thiazole ring exists predominantly in the 1,3-thiazole tautomer due to aromatic stabilization. Electrophilic substitution occurs preferentially at the 5-position, while nucleophilic agents target the 2-fluorophenyl group’s para position.
Derivatives and Modifications
Hydrochloride Salt
The hydrochloride derivative (C₁₃H₁₅ClFNS) exhibits improved aqueous solubility (27 mg/mL vs. <1 mg/mL for the base compound). This modification is critical for in vivo pharmacokinetic studies.
Vinyl-Thiazole Hybrids
Introducing vinyl groups at the 4-position enhances conjugation, shifting UV-Vis absorption to λₘₐₓ = 320 nm . These derivatives show promise as fluorescent probes for cellular imaging.
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